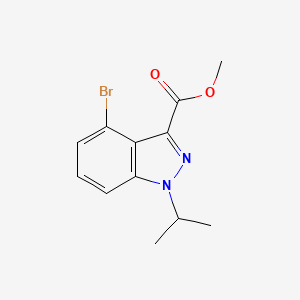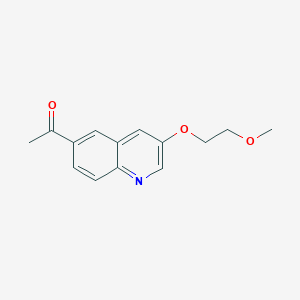
1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone is a quinoline derivative known for its versatile applications in various fields of chemistry and biology. Quinoline derivatives are well-known for their biological and pharmacological activities, making them valuable in drug research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid The reaction conditions often include heating the mixture in a strong acid, such as sulfuric acid, to facilitate the cyclodehydration process .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, reducing the production of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone, known for its wide range of biological activities.
2-Hydroxyquinoline: A quinoline derivative with significant antimicrobial properties.
4-Hydroxyquinoline: Another quinoline derivative with potential pharmacological activities.
Uniqueness
This compound is unique due to its specific methoxyethoxy substitution, which can enhance its solubility and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
1-[3-(2-methoxyethoxy)quinolin-6-yl]ethanone |
InChI |
InChI=1S/C14H15NO3/c1-10(16)11-3-4-14-12(7-11)8-13(9-15-14)18-6-5-17-2/h3-4,7-9H,5-6H2,1-2H3 |
Clave InChI |
RHQKWTVZNXYGSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CC(=CN=C2C=C1)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




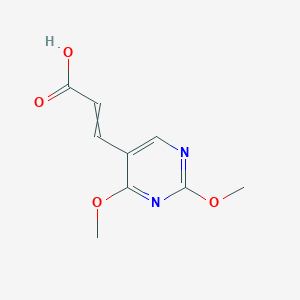
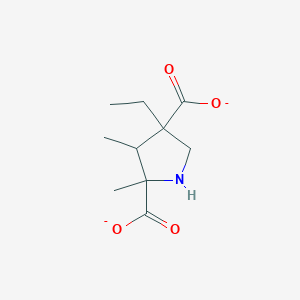
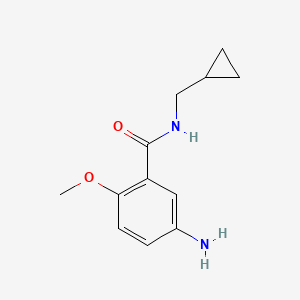

![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)

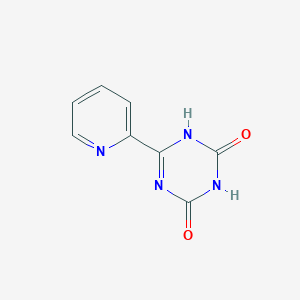
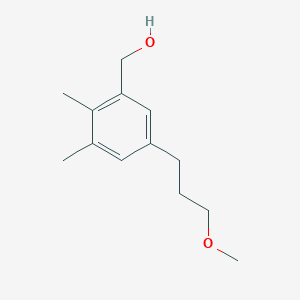
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
